molecular formula C10H7ClN2O3 B1366523 4-Chloro-6-methoxy-3-nitroquinoline CAS No. 628284-91-3

4-Chloro-6-methoxy-3-nitroquinoline

Cat. No.: B1366523
CAS No.: 628284-91-3
M. Wt: 238.63 g/mol
InChI Key: LWTIOURVXLFSTA-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClN2O3 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound

Scientific Research Applications

4-Chloro-6-methoxy-3-nitroquinoline has several applications in scientific research:

Safety and Hazards

The safety information for “4-Chloro-6-methoxy-3-nitroquinoline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate various hazards associated with the compound, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-3-nitroquinoline typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and controlled reaction conditions to maximize yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing green chemistry principles where possible .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-3-nitroquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-methoxy-6-methoxy-3-nitroquinoline.

    Reduction: 4-Chloro-6-methoxy-3-aminoquinoline.

    Oxidation: 4-Chloro-6-hydroxy-3-nitroquinoline

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
  • 4-Chloro-6-methoxy-3-aminoquinoline
  • 4-Chloro-6-hydroxy-3-nitroquinoline

Uniqueness

4-Chloro-6-methoxy-3-nitroquinoline is unique due to the presence of both a nitro group and a methoxy group on the quinoline ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

4-chloro-6-methoxy-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTIOURVXLFSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293563
Record name 4-Chloro-6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628284-91-3
Record name 4-Chloro-6-methoxy-3-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628284-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to Example 19c starting from 3.5 g (15.89 mmol) 6-methoxy-3-nitro-quinolin-4-ol (Example 44f) and 24 ml POCl3. mp: 281-283° C.; MS: 239 (M++1); HPLC: t-=12.29 min (Grad 1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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